7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with a 2,4-dichlorobenzyl group and a hydroxy group. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl alcohol and 5-hydroxy-2-phenyl-4H-chromen-4-one.
Etherification: The 2,4-dichlorobenzyl alcohol is reacted with 5-hydroxy-2-phenyl-4H-chromen-4-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorobenzyl group under basic conditions.
Major Products
Oxidation: Formation of 7-[(2,4-dichlorobenzyl)oxy]-5-oxo-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)oxy]-4H-chromen-4-one
- 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
Uniqueness
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,4-dichlorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the hydroxy group contributes to its antioxidant properties.
Properties
Molecular Formula |
C22H14Cl2O4 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H14Cl2O4/c23-15-7-6-14(17(24)8-15)12-27-16-9-18(25)22-19(26)11-20(28-21(22)10-16)13-4-2-1-3-5-13/h1-11,25H,12H2 |
InChI Key |
IUELOHMKJLAZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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